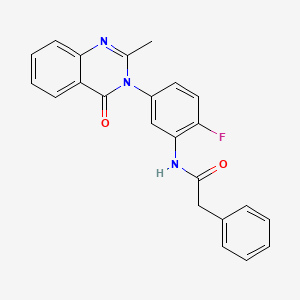
N-(2-((4-(2-fluorophenyl)piperazin-1-yl)sulfonyl)ethyl)benzofuran-2-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(2-((4-(2-fluorophenyl)piperazin-1-yl)sulfonyl)ethyl)benzofuran-2-carboxamide is a complex organic compound that belongs to the class of benzofuran derivatives. This compound is characterized by the presence of a benzofuran ring, a piperazine moiety, and a sulfonyl group, which contribute to its unique chemical and biological properties. Benzofuran derivatives are known for their diverse biological activities, including antiviral, anticancer, and anti-inflammatory effects .
作用机制
Target of Action
The primary targets of N-(2-((4-(2-fluorophenyl)piperazin-1-yl)sulfonyl)ethyl)benzofuran-2-carboxamide It’s worth noting that some substituted benzofurans have shown dramatic anticancer activities
Mode of Action
The specific mode of action of This compound It’s known that the compound’s structure includes a piperazine ring, which is a six-membered ring containing two nitrogen atoms. This structure could potentially interact with its targets in a unique way.
Biochemical Pathways
The specific biochemical pathways affected by This compound Some substituted benzofurans have been found to have significant cell growth inhibitory effects , suggesting that they may affect pathways related to cell growth and proliferation.
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of This compound The compound has a molecular weight of 3424 g/mol and a computed XLogP3-AA value of 22. It has one hydrogen bond donor count and five hydrogen bond acceptor counts. These properties could potentially impact the compound’s bioavailability.
Result of Action
The molecular and cellular effects of This compound Some substituted benzofurans have shown significant cell growth inhibitory effects , suggesting that this compound may have similar effects.
生化分析
Biochemical Properties
N-(2-((4-(2-fluorophenyl)piperazin-1-yl)sulfonyl)ethyl)benzofuran-2-carboxamide plays a crucial role in biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to inhibit human equilibrative nucleoside transporters (ENTs), particularly ENT2, more selectively than ENT1 . This inhibition affects the transport of nucleosides across cell membranes, which is vital for nucleotide synthesis and adenosine regulation. The compound’s interaction with these transporters is non-competitive and irreversible, indicating a strong and lasting effect on nucleoside transport .
Cellular Effects
This compound influences various cellular processes. It affects cell signaling pathways, gene expression, and cellular metabolism. By inhibiting nucleoside transporters, the compound can alter the availability of nucleosides within the cell, impacting nucleotide synthesis and energy metabolism. This can lead to changes in cell proliferation, apoptosis, and other critical cellular functions. Additionally, the compound’s effects on adenosine regulation can influence signaling pathways that rely on adenosine as a signaling molecule .
Molecular Mechanism
The molecular mechanism of this compound involves its binding interactions with biomolecules. The compound binds to the nucleoside transporters ENT1 and ENT2, inhibiting their function. This inhibition is non-competitive, meaning the compound does not compete with nucleosides for binding sites but rather binds to a different site on the transporter. This binding reduces the maximum velocity (Vmax) of nucleoside uptake without affecting the affinity (Km) for nucleosides . The compound’s binding is also irreversible, suggesting a covalent modification or a very stable non-covalent interaction with the transporter.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound is stable under typical laboratory conditions, but its long-term effects on cellular function can vary. Studies have shown that the compound’s inhibitory effects on nucleoside transporters persist even after the compound is removed from the environment, indicating a lasting impact on cellular function . Over extended periods, the compound may lead to changes in gene expression and cellular metabolism as cells adapt to the altered nucleoside availability.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound effectively inhibits nucleoside transporters without causing significant toxicity. At higher doses, the compound may exhibit toxic or adverse effects, such as disrupting normal cellular functions and causing cell death. Threshold effects have been observed, where a certain dosage level is required to achieve the desired inhibitory effect on nucleoside transporters .
Metabolic Pathways
This compound is involved in metabolic pathways related to nucleoside transport and metabolism. The compound interacts with enzymes and cofactors involved in nucleotide synthesis and adenosine regulation. By inhibiting nucleoside transporters, the compound can affect the flux of nucleosides into cells, altering the balance of nucleotide pools and impacting metabolic processes that depend on nucleosides .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. The compound’s interaction with nucleoside transporters plays a significant role in its distribution, as it can accumulate in cells that express these transporters. The compound’s localization and accumulation can affect its overall activity and function within different tissues .
Subcellular Localization
The subcellular localization of this compound is influenced by targeting signals and post-translational modifications. The compound may be directed to specific compartments or organelles within the cell, where it can exert its effects on nucleoside transport and metabolism. The localization of the compound can impact its activity and function, as different cellular compartments have distinct roles in nucleoside metabolism and signaling .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-((4-(2-fluorophenyl)piperazin-1-yl)sulfonyl)ethyl)benzofuran-2-carboxamide typically involves multiple steps, starting with the preparation of the benzofuran core. One common method involves the cyclization of 2-hydroxybenzaldehyde with ethyl acetoacetate in the presence of a base to form the benzofuran ring . The piperazine moiety is introduced through a nucleophilic substitution reaction with 2-fluorophenylpiperazine, followed by sulfonylation using a sulfonyl chloride derivative .
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of more efficient catalysts, solvents, and reaction conditions. Additionally, large-scale production may require the development of continuous flow processes to ensure consistent quality and scalability .
化学反应分析
Types of Reactions
N-(2-((4-(2-fluorophenyl)piperazin-1-yl)sulfonyl)ethyl)benzofuran-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to introduce additional functional groups.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to modify the functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Various nucleophiles or electrophiles, depending on the desired substitution.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction may produce amine or alcohol derivatives .
科学研究应用
N-(2-((4-(2-fluorophenyl)piperazin-1-yl)sulfonyl)ethyl)benzofuran-2-carboxamide has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activities, including antiviral, anticancer, and anti-inflammatory effects.
Medicine: Investigated for its potential therapeutic applications, particularly in the treatment of diseases such as cancer and viral infections.
Industry: Utilized in the development of new materials and as a precursor for the synthesis of other valuable compounds
相似化合物的比较
Similar Compounds
2-(4-phenylpiperazin-1-yl)pyrimidine: Another compound with a piperazine moiety, known for its biological activities.
4-((4-(2-fluorophenyl)piperazin-1-yl)methyl)-6-imino-N-(naphthalen-2-yl)-1,3,5-triazin-2-amine: A similar compound with a piperazine and fluorophenyl group, studied for its inhibitory effects on nucleoside transporters.
Uniqueness
N-(2-((4-(2-fluorophenyl)piperazin-1-yl)sulfonyl)ethyl)benzofuran-2-carboxamide is unique due to its combination of a benzofuran ring, piperazine moiety, and sulfonyl group. This unique structure contributes to its diverse biological activities and potential therapeutic applications, distinguishing it from other similar compounds .
属性
IUPAC Name |
N-[2-[4-(2-fluorophenyl)piperazin-1-yl]sulfonylethyl]-1-benzofuran-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22FN3O4S/c22-17-6-2-3-7-18(17)24-10-12-25(13-11-24)30(27,28)14-9-23-21(26)20-15-16-5-1-4-8-19(16)29-20/h1-8,15H,9-14H2,(H,23,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XJOZBWWTXNUOIZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=CC=C2F)S(=O)(=O)CCNC(=O)C3=CC4=CC=CC=C4O3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22FN3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
431.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
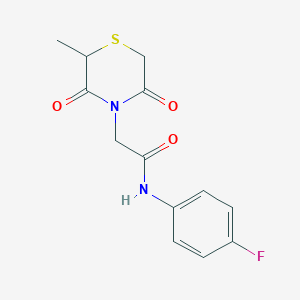
![6-{[(2,3-dihydro-1H-inden-1-yl)(prop-2-yn-1-yl)amino]methyl}-1,3-dimethyl-1,2,3,4-tetrahydropyrimidine-2,4-dione](/img/structure/B2615647.png)
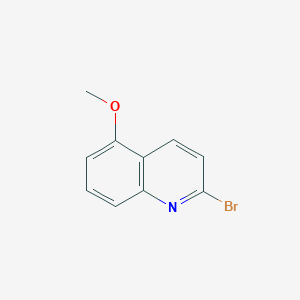
![4-bromo-N-(3-oxo-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinolin-9-yl)benzenesulfonamide](/img/structure/B2615654.png)
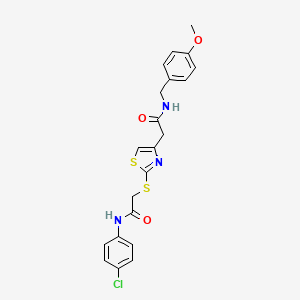
![2-((7-phenyl-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazol-3-yl)thio)-N-(m-tolyl)acetamide](/img/structure/B2615656.png)
![(E)-N-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]amino}-N'-[(2,6-dichlorophenyl)methoxy]methanimidamide](/img/structure/B2615657.png)
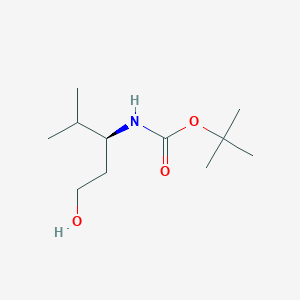
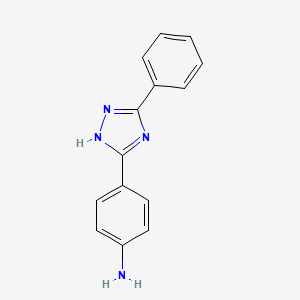
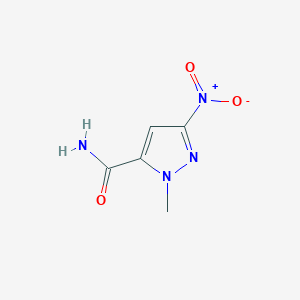
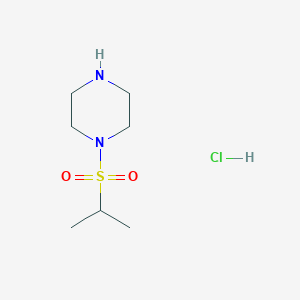
![Methyl 3-(4-{[5-fluoro-2-(4-methylphenyl)phenyl]methoxy}phenyl)propanoate](/img/structure/B2615663.png)

